Protohypericin

Descripción general

Descripción

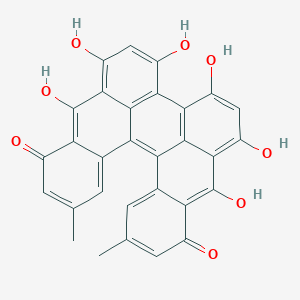

La protohipericina es un compuesto natural que se encuentra en el género Hypericum, particularmente en Hypericum perforatum, comúnmente conocido como hierba de San Juan. Es un precursor de la hipericina, una diantranocina aromática policíclica, y es conocida por sus propiedades fotodinámicas. La protohipericina es estructuralmente similar a la hipericina, pero difiere en su composición química y actividades biológicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La protohipericina puede sintetizarse a partir de emodinantrona, que se deriva de la emodina. La síntesis implica la dimerización de emodinantrona en agua con asistencia de microondas, seguida de fotociclización bajo irradiación de luz visible para producir protohipericina . Las condiciones de reacción son suaves y el rendimiento general es alto.

Métodos de producción industrial: La producción industrial de protohipericina implica enfoques biotecnológicos, incluyendo el cultivo de tejidos vegetales y la producción a gran escala basada en biorreactores. Estos métodos utilizan las vías biosintéticas de las especies de Hypericum para producir protohipericina en cantidades significativas .

Análisis De Reacciones Químicas

Tipos de reacciones: La protohipericina sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: La protohipericina puede oxidarse para formar hipericina al exponerse a la luz visible.

Reducción: Las reacciones de reducción pueden convertir la protohipericina de nuevo a sus formas precursoras.

Sustitución: La protohipericina puede sufrir reacciones de sustitución con varios reactivos para formar derivados.

Reactivos y condiciones comunes:

Oxidación: La luz visible se utiliza comúnmente para oxidar la protohipericina a hipericina.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios reactivos orgánicos en condiciones suaves.

Principales productos formados:

Hipericina: El principal producto formado a partir de la oxidación de la protohipericina.

Derivados: Se pueden sintetizar varios derivados sustituidos mediante reacciones de sustitución.

Aplicaciones Científicas De Investigación

La protohipericina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

La protohipericina ejerce sus efectos principalmente a través de sus propiedades fotodinámicas. Al exponerse a la luz visible, la protohipericina genera especies reactivas de oxígeno (ROS) y oxígeno singlete, que son responsables de sus actividades biológicas. Estas especies reactivas pueden inducir apoptosis y necrosis en las células cancerosas, lo que convierte a la protohipericina en un candidato potencial para la terapia fotodinámica . Los objetivos moleculares y las vías implicadas incluyen la generación de ROS, la antiangiogénesis y la inhibición de la vía ERK .

Comparación Con Compuestos Similares

La protohipericina es estructural y funcionalmente similar a otras naftodiantronas, tales como:

Hipericina: La forma oxidada de la protohipericina, conocida por sus potentes propiedades fotodinámicas.

Pseudohipericina: Un compuesto relacionado con actividades biológicas similares.

Protoseudohipericina: Otro precursor que puede convertirse en pseudohipericina al irradiarse con luz visible.

Singularidad: La protohipericina es única por su papel como precursor de la hipericina y sus distintas propiedades fotodinámicas. Su capacidad para generar especies reactivas de oxígeno al exponerse a la luz la convierte en un compuesto valioso para la investigación y las aplicaciones terapéuticas .

Actividad Biológica

Protohypericin, a compound derived from Hypericum perforatum (St. John's Wort), is gaining attention due to its potential biological activities. This article summarizes the current understanding of this compound's biological effects, including its antioxidant, antimicrobial, and neuroprotective properties, supported by recent research findings and data.

Chemical Structure and Properties

This compound is a naphthodianthrone compound closely related to hypericin, differing primarily in its chemical structure. It exhibits various biological activities that are thought to be mediated through multiple mechanisms, including antioxidant activity and modulation of neurotransmitter systems.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage.

Table 1: Antioxidant Activity of this compound

The IC50 values indicate the concentration required to inhibit 50% of the free radical activity in vitro. This compound's IC50 value suggests it is less potent than quercetin but comparable to hypericin.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Studies have shown that extracts containing this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Enterococcus species.

Table 2: Antimicrobial Activity of this compound Extracts

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Enterococcus faecalis | 64 μg/mL |

These findings suggest that this compound could be a valuable component in developing antimicrobial therapies.

Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter release and protect against glutamate-induced excitotoxicity.

Case Study: Neuroprotective Effects in Rat Models

In a study involving rat cerebrocortical synaptosomes, this compound was found to inhibit glutamate release via a mitogen-activated protein kinase-dependent pathway. This suggests a mechanism through which this compound may exert protective effects against neuronal damage associated with conditions like Alzheimer's disease .

Safety and Toxicological Profile

While this compound shows promise in various biological activities, safety assessments are crucial for its therapeutic use. Studies have indicated that high doses may lead to adverse effects such as photosensitivity and hepatotoxicity in animal models .

Table 3: Toxicological Findings from Animal Studies

| Dose (mg/kg) | Observed Effects | Reference |

|---|---|---|

| 2 | Well tolerated | |

| 5 | Transient severe photosensitivity rash | |

| 1600 | Increased plasma levels of quercetin |

These findings highlight the need for careful dosing and monitoring during clinical applications.

Propiedades

IUPAC Name |

9,11,13,16,18,20-hexahydroxy-5,24-dimethylheptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1,3,5,8,10,12,14(28),15(27),16,18,20,23,25-tridecaene-7,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O8/c1-9-3-11-19(13(31)5-9)29(37)25-17(35)7-15(33)23-24-16(34)8-18(36)26-28(24)22(21(11)27(23)25)12-4-10(2)6-14(32)20(12)30(26)38/h3-8,33-38H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKVSJZTYNGFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C(=C5C6=CC(=CC(=O)C6=C(C7=C(C=C(C4=C57)O)O)O)C)C2=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203269 | |

| Record name | Protohypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-03-8 | |

| Record name | Protohypericin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protohypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo(a,o)perylene-7,16-dione, 1,3,4,6,8,15-hexahydroxy-10,11-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Protohypericin?

A: this compound has a molecular formula of C30H16O8 and a molecular weight of 504.44 g/mol. []

Q2: How is the structure of this compound related to Hypericin?

A: this compound is a photochemical precursor to Hypericin. Upon exposure to light and oxygen, this compound undergoes a photocyclization reaction, forming Hypericin. Structurally, this compound lacks the two internal carbon-carbon bonds that bridge its two anthrone moieties, which are present in Hypericin. [, ]

Q3: What spectroscopic techniques are used to characterize this compound?

A: this compound can be characterized using various techniques including UV/Vis spectroscopy, fluorescence spectroscopy, mass spectrometry (MS), nuclear magnetic resonance (NMR), and electronic circular dichroism (ECD). [, , ]

Q4: How does light exposure affect this compound content in St. John's Wort extracts?

A: Exposing St. John's Wort extracts to light, even for a short period, can significantly reduce the amount of this compound while increasing the Hypericin content. [, ] This is a crucial consideration for the standardization and quality control of St. John's Wort products. []

Q5: Can the photoconversion of this compound be controlled or prevented during extraction and analysis?

A: Yes, working under dark conditions and using amber glassware can minimize the photoconversion of this compound during extraction and handling. [, , ] Additionally, specific analytical methods have been developed to quantify both this compound and Hypericin without inducing photoconversion during the analysis. []

Q6: What strategies can improve the stability and bioavailability of this compound?

A: Encapsulation in nanoparticles and formulation with specific carriers are being explored to enhance this compound's stability and bioavailability. [] These approaches aim to protect the compound from degradation and facilitate its delivery to target sites.

Q7: Does this compound possess intrinsic photocytotoxic activity?

A: While this compound itself exhibits minimal photocytotoxicity, its photoconversion to Hypericin significantly enhances this activity. [] The difference in photocytotoxicity between the two compounds is most pronounced at shorter irradiation times, highlighting the importance of Hypericin formation for its biological activity. []

Q8: How does this compound compare to Hypericin in terms of necrosis avidity?

A: this compound, while structurally similar to Hypericin, exhibits weaker aggregation tendencies in solution. [] Despite this, studies using radiolabeled this compound in rat models demonstrate its ability to target and accumulate in necrotic tissues, indicating its potential as a necrosis-avid agent. [, ]

Q9: Has this compound shown potential in tumor imaging and therapy?

A: Research indicates that radiolabeled this compound can target necrotic regions within tumors, suggesting its potential application in tumor imaging. [] Preclinical studies using a mouse model of non-small cell lung cancer have shown promising results with radioiodinated this compound, particularly when combined with a vascular disrupting agent to induce tumor necrosis. []

Q10: Is there information available about the metabolism and excretion of this compound?

A10: Research specifically focusing on the metabolic fate and excretion pathways of this compound is currently limited.

Q11: What analytical methods are used to quantify this compound and Hypericin in plant material and extracts?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet-visible (UV/Vis) spectroscopy, fluorescence detection, and mass spectrometry (MS), are commonly employed to analyze this compound and Hypericin. [, , , ]

Q12: How does the choice of extraction method affect the determination of this compound and Hypericin content?

A: The extraction method significantly influences the recovery of this compound and Hypericin from plant material. Studies have shown that different solvents and extraction techniques can lead to variations in the quantified amounts of these compounds. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.